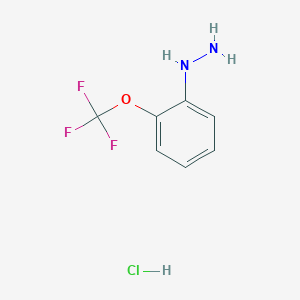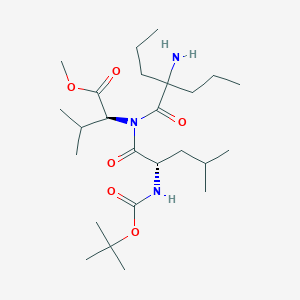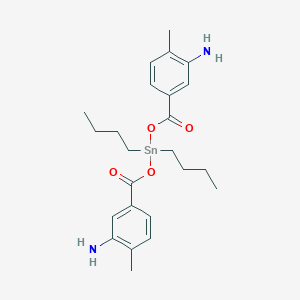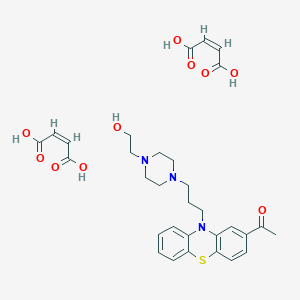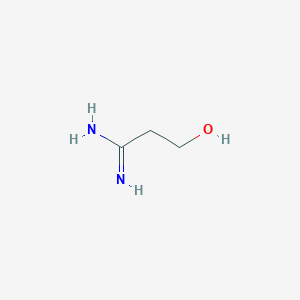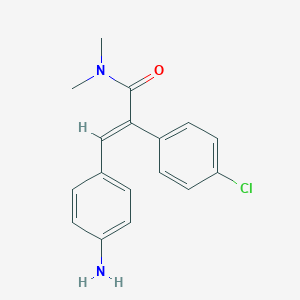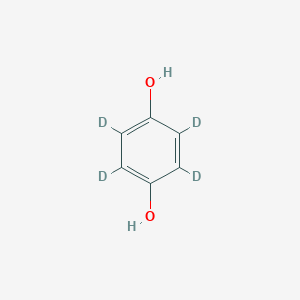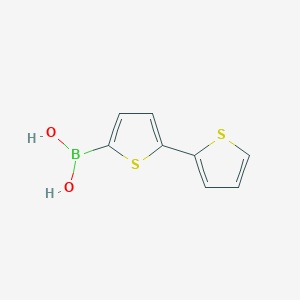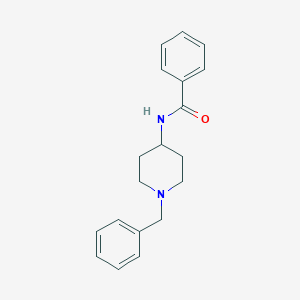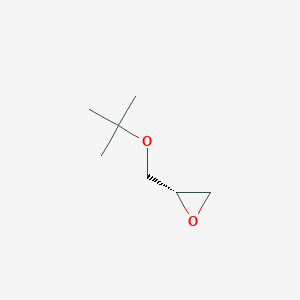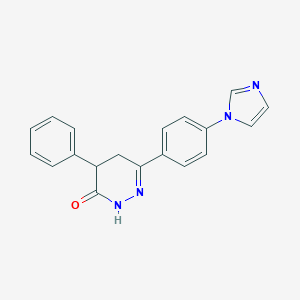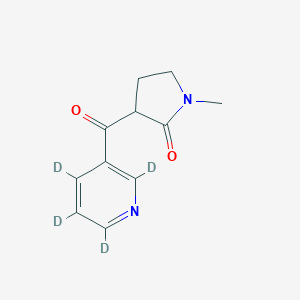![molecular formula C14H17N7O4 B142549 1,3-Dimethyl-7-[4-(2-nitroimidazol-1-yl)butyl]purine-2,6-dione CAS No. 137046-51-6](/img/structure/B142549.png)
1,3-Dimethyl-7-[4-(2-nitroimidazol-1-yl)butyl]purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-7-[4-(2-nitroimidazol-1-yl)butyl]purine-2,6-dione, commonly known as Nifurtimox, is an antiprotozoal drug. It was first synthesized in the 1960s and has been used to treat Chagas disease and sleeping sickness. Nifurtimox has been found to have potential applications in the treatment of other diseases as well.
Wirkmechanismus
The exact mechanism of action of Nifurtimox is not fully understood. However, it is believed to work by generating free radicals that damage the DNA of the parasites.
Biochemische Und Physiologische Effekte
Nifurtimox has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including trypanothione reductase and glutathione reductase. It has also been found to induce apoptosis in parasites.
Vorteile Und Einschränkungen Für Laborexperimente
Nifurtimox has a number of advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize. It is also effective against a wide range of parasites. However, it has a number of limitations as well. It is toxic to mammalian cells and has a short half-life in the body.
Zukünftige Richtungen
There are a number of potential future directions for research on Nifurtimox. One area of interest is the development of new formulations of the drug that are less toxic to mammalian cells. Another area of interest is the identification of new targets for the drug. Finally, there is interest in exploring the use of Nifurtimox in the treatment of other diseases, such as cancer.
Synthesemethoden
The synthesis of Nifurtimox involves the reaction of 5-nitrofurfurylamine with 2,6-dioxopurine in the presence of acetic anhydride. The resulting product is then reacted with 1,4-dibromobutane to form the desired compound.
Wissenschaftliche Forschungsanwendungen
Nifurtimox has been extensively studied for its potential use in the treatment of various diseases. It has been found to be effective against Trypanosoma cruzi, the parasite that causes Chagas disease. It has also been shown to be effective against various strains of Leishmania, the parasite that causes sleeping sickness.
Eigenschaften
CAS-Nummer |
137046-51-6 |
|---|---|
Produktname |
1,3-Dimethyl-7-[4-(2-nitroimidazol-1-yl)butyl]purine-2,6-dione |
Molekularformel |
C14H17N7O4 |
Molekulargewicht |
347.33 g/mol |
IUPAC-Name |
1,3-dimethyl-7-[4-(2-nitroimidazol-1-yl)butyl]purine-2,6-dione |
InChI |
InChI=1S/C14H17N7O4/c1-17-11-10(12(22)18(2)14(17)23)20(9-16-11)7-4-3-6-19-8-5-15-13(19)21(24)25/h5,8-9H,3-4,6-7H2,1-2H3 |
InChI-Schlüssel |
WMZHJZFCFREAFU-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCCN3C=CN=C3[N+](=O)[O-] |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCCN3C=CN=C3[N+](=O)[O-] |
Synonyme |
7-(4'-(2-nitroimidazole-1-yl)butyl)theophylline NITP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



